molecular formula C14H10O3 B186913 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone CAS No. 352553-09-4

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

Cat. No.: B186913
CAS No.: 352553-09-4
M. Wt: 226.23 g/mol
InChI Key: WYMLGCDOZHERKB-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of 2-hydroxy-1-naphthaldehyde with acetic anhydride in the presence of a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl and ethanone groups play crucial roles in these interactions, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone can be compared with other naphthofuran derivatives, such as:

    1-(5-Methoxynaphtho[1,2-b]furan-3-yl)ethanone: Similar structure but with a methoxy group instead of a hydroxyl group.

    1-(5-Aminonaphtho[1,2-b]furan-3-yl)ethanone: Contains an amino group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(5-hydroxybenzo[g][1]benzofuran-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-8(15)12-7-17-14-10-5-3-2-4-9(10)13(16)6-11(12)14/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLGCDOZHERKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=COC2=C1C=C(C3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366039
Record name 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352553-09-4
Record name 1-(5-hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 2
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 4
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 5
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Reactant of Route 6
1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone

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